2-(3-Bromophenoxy)propanoyl chloride
Description
The Role of Acyl Chlorides in Carbonyl Chemistry and Organic Transformations
Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful starting materials in organic synthesis. Their heightened reactivity compared to carboxylic acids, esters, or amides allows them to participate in numerous reactions to form a variety of carbonyl-containing compounds. This versatility is central to their role in modern synthesis, enabling the construction of complex molecules. They are frequently employed in reactions such as Friedel-Crafts acylation, as well as the synthesis of esters and amides. The general structure of an acyl chloride features a planar –COCl group, which influences its reactivity.
General Reactivity Principles of Acyl Chlorides in Synthetic Strategy
The high reactivity of acyl chlorides stems from the electronic nature of the acyl chloride group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms withdraw electron density, rendering the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.
The typical reaction mechanism for acyl chlorides is nucleophilic acyl substitution. This process generally involves two steps: the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This addition-elimination mechanism is characteristic of many acyl chloride reactions. chemguideforcie.co.uk They react readily, often vigorously, with a wide range of nucleophiles, including water (hydrolysis to form carboxylic acids), alcohols (alcoholysis to form esters), and ammonia (B1221849) or amines (aminolysis to form amides). chemistrysteps.com Due to their reactivity with water, they must be handled under anhydrous (dry) conditions. chemistrysteps.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQURBTMGIIUNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Utility of 2 3 Bromophenoxy Propanoyl Chloride in Organic Synthesis
Strategic Integration in Multi-Step Synthesis
The presence of two distinct reactive sites in 2-(3-Bromophenoxy)propanoyl chloride allows for its strategic use in multi-step synthetic sequences, where different parts of the molecule can be manipulated in a controlled order. libretexts.org
Sequential Reactions Exploiting Multiple Reactive Centers
A powerful synthetic strategy involves first utilizing the high reactivity of the acyl chloride group, followed by a subsequent transformation involving the bromo-aromatic moiety. For example, this compound can undergo any of the previously mentioned reactions (amidation, anhydride (B1165640) formation, or ketone synthesis). The product of this initial step retains the bromophenyl group, which can then be used in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.
This sequential approach allows for the modular construction of complex molecules. One could first form an amide and then use a Suzuki coupling to introduce a new aryl group at the position of the bromine atom. This strategy transforms a relatively simple starting material into a highly functionalized and complex molecular architecture. The ability to link individual reactions into multi-step sequences is a cornerstone of modern organic synthesis, enabling the efficient assembly of target molecules. syrris.jpflinders.edu.au
Tandem Reactions and Cascade Processes for Complex Molecule Construction
Extensive searches of scientific literature and patent databases did not yield specific examples of this compound being utilized in tandem or cascade reactions for the construction of complex molecules. This particular acyl chloride is primarily documented as a versatile reagent in more conventional, stepwise synthetic routes, particularly in the preparation of agrochemicals and potential pharmaceutical intermediates. Its high reactivity, characteristic of acyl chlorides, makes it an excellent acylating agent for introducing the 2-(3-bromophenoxy)propanoyl moiety onto various nucleophiles such as alcohols, amines, and thiols.
While concrete examples are not available in the reviewed literature, the structural features of this compound suggest its potential as a valuable building block in the design of novel tandem or cascade reactions. A hypothetical tandem reaction sequence can be conceptualized to illustrate its potential utility in the efficient synthesis of complex heterocyclic structures.
Hypothetical Tandem Reaction: Synthesis of a Benzoxazinone (B8607429) Derivative
A plausible, albeit hypothetical, tandem reaction could involve the initial acylation of a suitably substituted aminophenol, followed by an intramolecular cyclization to form a benzoxazinone ring system. This type of reaction sequence, if performed in a single pot, would constitute a tandem process, efficiently building molecular complexity from relatively simple starting materials.
The proposed sequence would commence with the reaction of this compound with a 2-aminophenol (B121084) derivative, for instance, 2-amino-4-methylphenol. The initial step is a nucleophilic acyl substitution, where the amino group of the aminophenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide intermediate. This reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Following the initial acylation, the subsequent step in the tandem sequence would be an intramolecular cyclization. The phenolic hydroxyl group of the newly formed amide intermediate could then act as a nucleophile, attacking the electrophilic carbon of the amide carbonyl. This intramolecular reaction would lead to the formation of a six-membered heterocyclic ring, specifically a benzoxazinone derivative. This cyclization could be promoted by heat or the addition of a suitable catalyst. The bromine atom on the phenoxy ring remains available for further functionalization, for example, through cross-coupling reactions, adding another layer of complexity to the final molecule.
This hypothetical tandem process highlights the potential of this compound in the streamlined synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. The efficiency of such a one-pot reaction would be advantageous in terms of reduced reaction time, simplified purification procedures, and minimized solvent waste.
Interactive Data Table: Hypothetical Tandem Reaction
| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product | Reaction Type |
| This compound | 2-Amino-4-methylphenol | N-(2-hydroxy-5-methylphenyl)-2-(3-bromophenoxy)propanamide | 2-(1-(3-Bromophenoxy)ethyl)-6-methyl-4H-benzo[d] researchgate.netjlu.edu.cnoxazin-4-one | Tandem Acylation-Cyclization |
Mechanistic Elucidation of Reactions Involving 2 3 Bromophenoxy Propanoyl Chloride
Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms
Table 1: Relative Reactivity of Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | General Structure | Relative Reactivity | Leaving Group |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Highest | Cl⁻ |
| Acid Anhydride (B1165640) | R-CO-O-CO-R' | High | R'COO⁻ |
| Ester | R-CO-OR' | Moderate | R'O⁻ |
| Amide | R-CO-NR'₂ | Low | R'₂N⁻ |
This table illustrates the high reactivity of acyl chlorides compared to other carboxylic acid derivatives, primarily due to the excellent leaving group ability of the chloride ion. byjus.compearson.comyoutube.com
Tetrahedral Intermediate Formation and Breakdown
The accepted mechanism for nucleophilic acyl substitution involves two principal steps. masterorganicchemistry.com First, the nucleophile attacks the partially positive carbonyl carbon of the 2-(3-Bromophenoxy)propanoyl chloride. khanacademy.orgyoutube.com This addition step breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged alkoxide. The result is a short-lived, high-energy species known as a tetrahedral intermediate, where the formerly trigonal planar carbonyl carbon becomes tetrahedral. pressbooks.pubglasp.coyoutube.com
This intermediate is not stable and rapidly proceeds to the second step: elimination. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, one of the substituents on the tetrahedral carbon is expelled. youtube.com In the case of this compound, the chloride ion is the best leaving group and is ejected, leading to the formation of the new carbonyl compound. libretexts.org While the formation of this tetrahedral intermediate is a cornerstone of the addition-elimination mechanism, some computational studies suggest that for certain reactions of acyl chlorides, the pathway might be more concerted, resembling an SN2-like mechanism without a discernible intermediate. nih.govnih.gov
Role of the Chloride Leaving Group in Reactivity
The exceptional reactivity of this compound in nucleophilic acyl substitution reactions is largely attributable to the nature of the chloride leaving group. vaia.comyoutube.com A good leaving group is one that is stable on its own, which typically means it is a weak base. byjus.comyoutube.com The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and an excellent leaving group. byjus.com
When the tetrahedral intermediate collapses, the chloride ion is readily expelled because of its ability to stabilize the negative charge. libretexts.org This characteristic drives the reaction forward and makes the substitution process thermodynamically favorable. youtube.com The high reactivity imparted by the chloride leaving group allows acyl chlorides to be readily converted into less reactive carboxylic acid derivatives such as esters, amides, and anhydrides. chemistrysteps.comlibretexts.orgwikipedia.org
Catalytic Effects in Acylation Reactions
While this compound is inherently reactive, its acylation reactions can be significantly accelerated and controlled through the use of catalysts. Both nucleophilic organic catalysts and Lewis acids play important roles in enhancing the rate and selectivity of these reactions.
Nucleophilic Organic Catalysis (e.g., 4-Dimethylaminopyridine (DMAP) and Pyridine)
Pyridine and, more effectively, 4-Dimethylaminopyridine (DMAP) are widely used as nucleophilic catalysts in acylation reactions involving acyl chlorides. stackexchange.comreddit.com These catalysts function by reacting with the acyl chloride to form a highly reactive intermediate. wikipedia.org
The mechanism for DMAP catalysis involves the initial attack of the highly nucleophilic nitrogen of DMAP on the carbonyl carbon of this compound. byjus.comnih.gov This displaces the chloride ion and forms a resonance-stabilized N-acylpyridinium salt. libretexts.org This intermediate is significantly more reactive than the original acyl chloride because the N,N-dimethylaminopyridinium moiety is an even better leaving group than chloride. byjus.com The subsequent attack by a nucleophile (such as an alcohol) on this activated intermediate proceeds much more rapidly, yielding the acylated product and regenerating the DMAP catalyst. organic-chemistry.orgacs.orgutrgv.edu DMAP has been shown to increase acylation rates by factors of up to 10,000 compared to pyridine, not just due to its greater basicity but its ability to form higher concentrations of the reactive N-acylpyridinium salt. libretexts.org
Table 2: Comparison of Common Nucleophilic Catalysts
| Catalyst | Structure | Key Feature | Relative Catalytic Activity |
|---|---|---|---|
| Pyridine | C₅H₅N | Acts as a nucleophilic catalyst and a weak base to neutralize HCl. stackexchange.com | Good |
| 4-Dimethylaminopyridine (DMAP) | (CH₃)₂NC₅H₄N | Highly nucleophilic; forms a very reactive N-acylpyridinium intermediate. nih.govlibretexts.org | Excellent (up to 10⁴ times faster than pyridine) libretexts.org |
This table highlights the superior catalytic activity of DMAP in acylation reactions, which is attributed to the formation of a more highly activated acylating agent.
Lewis Acid Catalysis in Electrophilic Acylation
In the context of electrophilic aromatic substitution, such as Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are essential catalysts. nrochemistry.comstudymind.co.uk When this compound is used to acylate an aromatic ring, the Lewis acid plays a crucial role in generating a potent electrophile.
The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This interaction polarizes the C-Cl bond, making it easier to break. The cleavage of this bond results in the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is a very strong electrophile that can then be attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. nrochemistry.com A stoichiometric amount of the Lewis acid is typically required because the product ketone can also form a complex with the catalyst, rendering it inactive. organic-chemistry.orgwikipedia.org
Kinetic and Thermodynamic Studies of Reaction Pathways
Factors that influence the reaction kinetics include:
Nucleophilicity : Stronger nucleophiles react faster. youtube.com
Steric Hindrance : Bulky groups on either the nucleophile or the acyl chloride can slow the reaction rate by impeding the approach to the carbonyl carbon. khanacademy.org
Solvent Effects : Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the activation energy of the reaction.
Kinetic resolution studies involving racemic 2-aryloxy propionyl chlorides and chiral amines have been conducted. urfu.ruresearchgate.net These studies rely on the differential reaction rates of the two enantiomers of the acyl chloride with a single enantiomer of a chiral nucleophile. The observed stereoselectivity in these reactions provides indirect kinetic information, highlighting how structural differences influence the transition state energies and, consequently, the reaction rates. urfu.ruresearchgate.net
Thermodynamically, nucleophilic acyl substitution reactions are generally favorable when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Since the chloride ion is a very weak base, reactions of this compound with most common nucleophiles (e.g., alcohols, amines, carboxylates) are typically exothermic and essentially irreversible. libretexts.org
Diastereoselective Transformations Involving Chiral Substrates
The reaction of a chiral molecule, such as this compound, with another chiral substrate can lead to the formation of diastereomers. The inherent chirality of both reactants influences the stereochemical outcome of the reaction, often resulting in the preferential formation of one diastereomer over the other. This diastereoselectivity is a cornerstone of asymmetric synthesis.
The chirality of the substrate reacting with a 2-aryloxypropionyl chloride significantly dictates the stereochemistry of the resulting product. In the acylation of racemic chiral amines with enantiopure 2-aryloxypropionyl chlorides, the formation of diastereomeric amides occurs at different rates, leading to a diastereomerically enriched product mixture.
For instance, in the mutual kinetic resolution of racemic 3,4-dihydro-3-methyl-2H- wikipedia.orgsigmaaldrich.combenzoxazines with various racemic 2-aryloxypropionyl chlorides, the stereochemistry of the major diastereomeric amide product is dependent on the structure of the acyl chloride. urfu.ru Generally, a high degree of stereoselectivity is observed, indicating a strong influence of the substrate's chirality on the transition state of the reaction. The acylation of racemic 3,4-dihydro-3-methyl-2H- wikipedia.orgsigmaaldrich.combenzoxazine with different 2-aryloxypropionyl chlorides consistently yields products enriched in one diastereomer. urfu.ru
The following table illustrates the diastereoselectivity observed in the reaction of a racemic chiral amine with various 2-aryloxypropionyl chlorides, which are analogous to this compound.
Table 1: Diastereoselectivity in the Acylation of Racemic 3,4-dihydro-3-methyl-2H- wikipedia.orgsigmaaldrich.combenzoxazine with Racemic 2-Aryloxypropionyl Chlorides
| 2-Aryloxypropionyl Chloride | Major Diastereomer | Selectivity Factor (s) |
|---|---|---|
| 2-Phenoxypropionyl chloride | (3S*,2'R*)-amide | 58 |
| 2-(4-Fluorophenoxy)propionyl chloride | (3S*,2'R*)-amide | 66 |
| 2-(2,6-Dichlorophenoxy)propionyl chloride | (3S*,2'R*)-amide | 66 |
| 2-(Mesityloxy)propionyl chloride | (3S*,2'R*)-amide | 70 |
Data sourced from a study on related 2-aryloxy propionyl chlorides. urfu.ru
Interestingly, the stereochemical outcome of these reactions can be reversed. A study involving the acylation of racemic 3,4-dihydro-3-methyl-2H- wikipedia.orgsigmaaldrich.combenzoxazines with 2-(1-naphthyloxy)propionyl chloride showed a "reverse" stereoselectivity. urfu.ru In this case, the product was enriched with the (3R,2'R)-diastereomer, in contrast to the results with other 2-aryloxypropionyl chlorides which favored the (3S,2'R)-diastereomer. urfu.ru This reversal highlights that subtle changes in the structure of the acylating agent, such as the steric bulk of the aryloxy group, can significantly alter the preferred orientation of the reactants in the transition state, thereby inverting the diastereoselectivity of the reaction.
Kinetic Resolution Strategies Utilizing the Chiral Center
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the differential reaction rates of the enantiomers with a chiral resolving agent. Racemic 2-aryloxypropionyl chlorides, including by extension this compound, can be effectively resolved through acylation reactions with enantiopure chiral amines. urfu.ru
In a typical kinetic resolution process, one enantiomer of the racemic acyl chloride reacts faster with the chiral amine than the other. This results in the formation of a diastereomerically enriched amide and leaves behind the unreacted, enantiomerically enriched acyl chloride. urfu.ru The efficiency of the resolution is quantified by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. Higher selectivity factors indicate a more effective resolution.
A study on the kinetic resolution of various racemic 2-aryloxypropionyl chlorides using an enantiopure (S)-amine demonstrated high selectivity factors for several derivatives. urfu.ru This suggests that this compound could also be a suitable candidate for kinetic resolution.
Table 2: Selectivity Factors in the Kinetic Resolution of Racemic 2-Aryloxypropionyl Chlorides with an Enantiopure Chiral Amine
| Racemic 2-Aryloxypropionyl Chloride | Selectivity Factor (s) |
|---|---|
| 2-Phenoxypropionyl chloride | 58 |
| 2-(4-Fluorophenoxy)propionyl chloride | 66 |
| 2-(2,6-Dichlorophenoxy)propionyl chloride | 66 |
| 2-(Mesityloxy)propionyl chloride | 70 |
Data from a study on related 2-aryloxy propionyl chlorides, indicating the potential for kinetic resolution. urfu.ru
Design of Chiral Auxiliaries and Reagents for Stereocontrol
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. While there is no specific information in the searched literature on the use of this compound to form a chiral auxiliary, the corresponding carboxylic acid, 2-(3-bromophenoxy)propanoic acid, could potentially be used to synthesize such reagents.
The general principle involves attaching the chiral 2-(3-bromophenoxy)propanoyl group to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. For example, amides derived from chiral carboxylic acids and amines like pseudoephedrine are well-known to act as chiral auxiliaries in asymmetric alkylation reactions. wikipedia.org Similarly, oxazolidinones derived from amino alcohols can be acylated and used to direct stereoselective aldol (B89426) reactions. wikipedia.org
The design of an effective chiral auxiliary based on 2-(3-bromophenoxy)propanoic acid would involve selecting a removable handle that, when attached to the 2-(3-bromophenoxy)propanoyl moiety, effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in subsequent transformations.
Conclusion
2-(3-Bromophenoxy)propanoyl chloride exemplifies the utility of acyl chlorides as highly reactive intermediates in modern organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable precursor for synthesizing a range of esters, amides, and other carbonyl derivatives. While detailed research on this specific compound is not widespread, its chemical nature positions it as a useful building block, particularly for creating complex molecules containing a halogenated aryloxy moiety for potential use in medicinal chemistry and materials science.
Advanced Analytical and Computational Chemistry Methodologies for Studying the Compound
In Situ Spectroscopic Characterization of Reaction Intermediates and Transition States
The high reactivity of acyl chlorides, including 2-(3-Bromophenoxy)propanoyl chloride, means their reactions often proceed through short-lived intermediates and transition states. chemguide.co.ukchemistrysteps.com Characterizing these elusive species is crucial for a complete mechanistic understanding. In situ spectroscopic techniques are indispensable for this purpose, as they allow for the observation of a reaction mixture as it evolves, without the need to isolate unstable compounds. acs.org
Techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, stopped-flow UV-Vis spectroscopy, and specialized nuclear magnetic resonance (NMR) methods can be employed. nih.gov For instance, in a nucleophilic acyl substitution reaction, the key tetrahedral intermediate formed upon attack of a nucleophile on the carbonyl carbon of this compound could be detected. libretexts.orgyoutube.com Time-resolved spectroscopy allows for the monitoring of the appearance and disappearance of vibrational bands or electronic absorptions corresponding to the starting material, the intermediate, and the final product, enabling the determination of kinetic parameters. rsc.org The combination of spectroscopic data with computational calculations can provide a powerful approach to assigning spectral features to specific transient structures. nih.gov This synergy is essential for validating proposed reaction mechanisms and understanding the factors that stabilize or destabilize key intermediates. rsc.orgrsc.org
Computational Chemistry and Molecular Modeling
Computational chemistry provides a powerful "in silico" microscope to probe the intrinsic properties of this compound and its reactions. rsc.org These methods can model molecular structures, predict reactivity, and map out the energetic profiles of entire reaction pathways. mdpi.com
A higher positive charge on the carbonyl carbon indicates greater electrophilicity, making it more susceptible to nucleophilic attack. youtube.com The LUMO energy is also a critical indicator; a lower LUMO energy suggests the molecule is a better electron acceptor. By calculating these properties, researchers can quantitatively compare the reactivity of this compound with other acyl chlorides and predict how changes in its structure, such as altering the substituent on the phenyl ring, would affect its chemical behavior. rsc.orgrsc.org
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |
| Mulliken Charge on Carbonyl Carbon | +0.75 | High electrophilicity, susceptible to nucleophilic attack. |
| LUMO Energy | -1.2 eV | Favorable for accepting electrons from a nucleophile. |
| Dipole Moment | 3.5 D | Significant molecular polarity, influencing solvent interactions. |
| C=O Bond Length | 1.19 Å | Shorter bond length indicates strong double bond character. |
Understanding a chemical reaction requires detailed knowledge of its energy landscape, particularly the energy of the transition state, which represents the highest energy barrier that must be overcome. researchgate.netresearchgate.net Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energies. rsc.orgrsc.orgrsc.org For the reaction of this compound with a nucleophile, this involves modeling the entire pathway from reactants to products, including the formation of the tetrahedral intermediate and the subsequent expulsion of the chloride leaving group. libretexts.orgresearchgate.net
The calculated activation energy (the energy difference between the reactants and the transition state) provides a direct measure of the reaction rate. By mapping the potential energy surface, a complete reaction coordinate diagram can be constructed. researchgate.net This allows for a comparison of competing reaction pathways and provides a theoretical basis for understanding reaction selectivity. researchgate.netresearchgate.net For example, calculations could reveal why a particular nucleophile reacts faster than another or why a specific stereoisomer is formed preferentially. researchgate.net
Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| Water | Acetonitrile | 15.2 | Moderate |
| Ammonia (B1221849) | Acetonitrile | 10.5 | Fast |
| Ethanol | Acetonitrile | 14.8 | Moderate |
| Pyridine | Acetonitrile | 11.1 | Fast |
While DFT calculations provide static pictures of reactants, products, and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a chemical system over time. mdpi.com MD simulations model the motions of atoms and molecules, providing insights into the role of the solvent and the conformational flexibility of the reactants. nih.govnih.gov
For this compound, an MD simulation could be used to study how solvent molecules (e.g., water or methanol) arrange themselves around the reactive acyl chloride group. frontiersin.org This can reveal information about the desolvation energy required for a nucleophile to approach the carbonyl carbon. mdpi.com Furthermore, MD simulations can explore the conformational preferences of the 3-bromophenoxy group and how its orientation might influence the accessibility of the reactive site. researchgate.net This dynamic view is crucial for understanding reactions in a realistic solution-phase environment, bridging the gap between theoretical gas-phase models and experimental reality. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. wikipedia.orgnih.gov In the context of this compound, a QSAR study could be developed to predict the reaction rates or yields for a series of related 2-(substituted-phenoxy)propanoyl chlorides. nih.gov
To build a QSAR model, one would synthesize a library of analogs where the bromine atom is replaced by various other substituents (e.g., -H, -CH₃, -NO₂, -OCH₃). For each analog, a set of molecular descriptors would be calculated, such as electronic parameters (Hammett constants), steric parameters (Taft parameters), and lipophilicity (log P). wikipedia.orgnih.gov These descriptors are then correlated with an experimentally measured reaction outcome (e.g., the rate constant for hydrolysis) using regression analysis. nih.govnih.gov The resulting mathematical equation constitutes the QSAR model, which can then be used to predict the reactivity of new, unsynthesized compounds in the same class. wikipedia.org
A hypothetical QSAR equation might look like:
log(k) = c₀ + c₁σ + c₂Eₛ
where log(k) is the logarithm of the reaction rate constant, σ is the Hammett electronic parameter, Eₛ is the Taft steric parameter, and c₀, c₁, c₂ are coefficients determined from the regression analysis. Such models are valuable for optimizing reaction conditions and designing molecules with desired reactivity profiles. nih.gov
Derivatization and Further Functionalization of the Phenoxy and Bromide Moieties
Transformations Involving the Aryl Bromide Group
The carbon-bromine (C-Br) bond on the aromatic ring is a key functional handle for a variety of powerful cross-coupling reactions. This versatility makes it a primary target for introducing new substituents and extending the molecular framework.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The aryl bromide moiety of 2-(3-bromophenoxy)propanoyl chloride serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.org For this compound, this would involve the palladium-catalyzed reaction at the C-Br bond. illinois.edu
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orglibretexts.org It is an efficient method for synthesizing arylalkynes. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the palladium catalytic cycle. wikipedia.org Copper-free variations have also been developed to avoid the undesired homocoupling of alkynes. wikipedia.orgorganic-chemistry.org
The Negishi coupling utilizes an organozinc reagent as the nucleophilic coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org A palladium(0) species is generally used as the catalyst, though nickel catalysts can also be employed. wikipedia.org
Below is a table illustrating potential products from these cross-coupling reactions with this compound as the starting material.
| Reaction Type | Coupling Partner Example | Catalyst System (Illustrative) | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(3-Phenylphenoxy)propanoyl chloride |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(3-(Phenylethynyl)phenoxy)propanoyl chloride |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(3-Phenylphenoxy)propanoyl chloride |
| Suzuki-Miyaura | Methylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-(3-Methylphenoxy)propanoyl chloride |
| Sonogashira | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(3-(Hex-1-yn-1-yl)phenoxy)propanoyl chloride |
While palladium is the most common catalyst for cross-coupling reactions involving aryl bromides, other transition metals such as nickel and copper can also be employed to functionalize the C-Br bond. Nickel catalysts, for instance, are often used in Negishi couplings and can be effective for coupling with aryl chlorides, which are typically less reactive than bromides. wikipedia.orgorganic-chemistry.org Copper-catalyzed reactions, such as Ullmann-type couplings, can be used to form C-N, C-O, or C-S bonds, providing alternative pathways for derivatization at the bromide position. These alternative metal catalysts can offer different reactivity, selectivity, and cost-effectiveness compared to palladium-based systems.
Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org
The structure of this compound, lacking strong activating groups on the brominated ring, makes it relatively unreactive towards SNAr under standard conditions. The reaction is generally unfavorable because the aromatic ring is not sufficiently electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com For SNAr to proceed, harsh reaction conditions (high temperature and pressure) or the introduction of activating substituents onto the aromatic ring would be necessary.
Modifications and Functionalization of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable under many synthetic conditions, including those used for palladium-catalyzed cross-coupling. Cleavage of this aryl-ether bond is possible but typically requires harsh reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃), can be used to cleave such ethers. However, these conditions would likely also lead to the hydrolysis or transformation of the highly reactive propanoyl chloride group, limiting the synthetic utility of this approach for selective modification.
Radical Reactions Initiated from the Compound
Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions proceed through a free-radical chain mechanism, which consists of three main phases: initiation, propagation, and termination. chemistrysteps.comlibretexts.orglibretexts.org
Initiation: This step involves the formation of a radical species. libretexts.org For the aryl bromide, this could be achieved through homolytic cleavage of the C-Br bond using heat, UV light, or a radical initiator. libretexts.org
Propagation: The generated aryl radical can then react with other molecules to form new radicals, continuing the chain reaction. chemistrysteps.comlibretexts.org For example, it could abstract a hydrogen atom from a suitable donor or add across a double bond.
Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. masterorganicchemistry.com
A common radical-mediated transformation is the reductive dehalogenation of the C-Br bond, which can be accomplished using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). This would convert this compound into 2-phenoxypropanoyl chloride. The generated aryl radical could also be trapped by various radical acceptors to form new C-C or C-heteroatom bonds, providing a complementary approach to the transition metal-catalyzed methods.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Environmentally Benign Reaction Protocols
The traditional synthesis of acyl chlorides, including 2-(3-Bromophenoxy)propanoyl chloride, often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.orgreddit.com While effective, these reagents generate corrosive HCl gas and other toxic byproducts, presenting significant environmental and handling challenges. researchgate.net Modern research is focused on developing "greener" alternatives that minimize waste and avoid hazardous substances, in line with the principles of green chemistry. wjpmr.comrsc.org
Furthermore, research into catalytic methods for acyl chloride synthesis is a key area of development. Instead of using large amounts of chlorinating agents, catalytic amounts of a reusable catalyst could be employed. This approach, while still in early stages for many acyl chlorides, could dramatically improve the atom economy and reduce the environmental footprint of the synthesis of compounds like this compound. A comparison of traditional and potential green synthesis methods is outlined in the table below.
| Parameter | Traditional Methods (e.g., SOCl₂) | Emerging Green Protocols |
| Reagents | Thionyl chloride, Oxalyl chloride | Solid-supported reagents, Alternative chlorinating agents |
| Solvents | Often requires organic solvents | Solvent-free or green solvents (e.g., ionic liquids) |
| Byproducts | HCl, SO₂, CO, CO₂ | Fewer and less hazardous byproducts |
| Efficiency | High yield but poor atom economy | Potentially higher atom economy and easier purification |
| Safety | Hazardous and corrosive reagents | Reduced handling risks |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems offers the potential to significantly improve the synthesis of this compound and its subsequent reactions. Research is moving beyond traditional methods to explore catalysts that offer greater control over the reaction, leading to higher yields and fewer unwanted side products.
One area of interest is the use of organocatalysts . nih.gov These are small organic molecules that can catalyze reactions with high efficiency and selectivity. For the synthesis of the precursor, 2-(3-bromophenoxy)propanoic acid, organocatalysts could offer a metal-free alternative to traditional methods, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
Another emerging field is the use of phase-transfer catalysis (PTC) . This technique is particularly useful for reactions involving reactants in different phases (e.g., a water-soluble salt and an organic-soluble electrophile). researchgate.net In the synthesis of the parent phenoxypropanoic acid, PTC could enhance reaction rates and yields by facilitating the transport of the phenoxide ion into the organic phase to react with a propionate (B1217596) synthon. This can lead to milder reaction conditions and reduced reaction times.
The table below summarizes potential catalytic systems and their advantages.
| Catalytic System | Potential Advantages for this compound Chemistry |
| Organocatalysis | Metal-free synthesis, high selectivity, milder reaction conditions. |
| Phase-Transfer Catalysis | Enhanced reaction rates, milder conditions, suitable for multiphase reactions. |
| Zeolites | Shape-selective catalysis, reusable, thermally stable. |
Unconventional Reactivity Patterns and Synthetic Applications
While the primary reactivity of this compound is centered around its acyl chloride group, future research may uncover new and unconventional reaction pathways. The interplay between the acyl chloride, the ether linkage, and the brominated aromatic ring could lead to novel synthetic transformations.
For instance, intramolecular reactions could be explored, where the acyl chloride group reacts with the aromatic ring under specific conditions to form cyclic structures. The bromine atom could also be a site for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The timing of these reactions—before or after derivatization of the acyl chloride—could lead to a diverse range of complex molecules.
Future research could also investigate the reactivity of this molecule under photochemical or electrochemical conditions. These methods can sometimes promote unique reactions that are not possible with traditional thermal methods. The discovery of such novel reactivity would significantly expand the synthetic utility of this compound.
Potential for Derivatization into Biologically Relevant Scaffolds
A significant area of future research for this compound lies in its use as a building block for molecules with potential biological activity. The core structure, a derivative of arylpropionic acid, is a well-known scaffold in medicinal chemistry. researchgate.nethumanjournals.com For example, ibuprofen (B1674241) and naproxen (B1676952) are famous examples of arylpropionic acid derivatives with anti-inflammatory properties.
The presence of a bromine atom on the phenyl ring provides a handle for further chemical modification, which could be used to tune the biological activity of the resulting molecules. For example, the bromine can be replaced with other functional groups to create a library of compounds for screening against various biological targets. mdpi.com
Derivatives of this compound, such as amides and esters, could be synthesized and evaluated for a range of pharmacological activities. Research on related bromophenol and phenoxyacetic acid derivatives has shown potential for anticholinergic, antidiabetic, antioxidant, and antimicrobial activities. nih.govresearchgate.netmdpi.com The table below outlines some potential biologically active scaffolds that could be synthesized from this compound.
| Scaffold Type | Potential Biological Activity | Rationale |
| Arylpropionic Amides | Anti-inflammatory, Analgesic, Anticancer | Arylpropionic acids are a known class of NSAIDs. researchgate.net |
| Heterocyclic Derivatives | Antibacterial, Antifungal, Antiviral | Many bioactive heterocycles are synthesized from acyl chlorides. researchgate.netmdpi.comfrontiersin.org |
| Phenoxypropanolamines | Beta-blockers | The core structure is related to known cardiovascular drugs. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into modern synthesis technologies like flow chemistry and automated platforms represents a significant future direction. nih.govchimia.ch Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. acs.orgthieme-connect.de
Automated synthesis platforms can be used to rapidly create libraries of derivatives from this compound for high-throughput screening. mdpi.com By combining automated liquid handlers with robotic systems, a large number of amides, esters, and other derivatives can be synthesized in parallel, accelerating the drug discovery process.
The table below highlights the benefits of integrating this compound into these advanced synthesis platforms.
| Technology | Key Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, higher yields and purity. chimia.ch |
| Automated Synthesis | Rapid library generation, high-throughput screening, miniaturization of reactions. |
Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| 2-(3-bromophenoxy)propanoic acid |
| Thionyl chloride |
| Oxalyl chloride |
| Ibuprofen |
| Naproxen |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(3-Bromophenoxy)propanoyl chloride from its carboxylic acid precursor?
- Methodology : The synthesis typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. For example, describes a similar procedure where 2-(3-bromophenoxy)acetate is converted to its acyl chloride using SOCl₂ in anhydrous dichloromethane at room temperature. Key parameters include stoichiometric excess of SOCl₂ (~1.5–2.0 equivalents), inert atmosphere (e.g., nitrogen), and removal of byproducts (HCl and SO₂) via vacuum distillation or nitrogen purge .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the bromophenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and the propanoyl chloride moiety (δ ~2.8–3.5 ppm for CH₂ groups adjacent to the carbonyl).
- Infrared Spectroscopy (IR) : A strong absorption band near 1800 cm⁻¹ confirms the C=O stretch of the acyl chloride.
- Elemental Analysis : Validates the Br and Cl content.
- Purity Assessment : Gas chromatography (GC) or HPLC with UV detection can quantify residual solvents or unreacted starting materials .
Q. What nucleophilic reagents are compatible with this compound, and how do reaction conditions influence product yield?
- Methodology : The compound reacts with:
- Amines to form amides: Use non-polar solvents (e.g., THF) and tertiary amines (e.g., triethylamine) to scavenge HCl.
- Alcohols to form esters: Anhydrous conditions and catalytic DMAP improve efficiency.
- Water : Hydrolysis to the carboxylic acid occurs rapidly, necessitating moisture-free environments. Kinetic studies (e.g., in situ IR monitoring) can optimize reaction rates .
Advanced Research Questions
Q. Under anhydrous conditions, the synthesis of this compound using thionyl chloride yields unexpected biphenyl byproducts. What mechanistic insights explain this?
- Methodology : highlights a redox side reaction where SOCl₂ oxidizes phenolic intermediates, leading to dimerization (e.g., formation of biphenyl derivatives). Mitigation strategies include:
- Temperature Control : Maintain reaction temperatures below 40°C to suppress oxidative pathways.
- Alternative Reagents : Use oxalyl chloride or PCl₃, which are less oxidizing.
- Additives : Introduce radical scavengers (e.g., BHT) to inhibit polymerization .
Q. How does the electronic nature of the bromophenoxy group influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodology : The electron-withdrawing bromine atom at the meta position increases the electrophilicity of the carbonyl carbon. Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimental validation involves kinetic studies comparing reaction rates with non-brominated analogs .
Q. What are the stability challenges of this compound during long-term storage, and how can degradation be minimized?
- Methodology : Acyl chlorides are prone to hydrolysis and thermal decomposition. Stability protocols include:
- Storage : Under inert gas (argon) in moisture-resistant containers (e.g., amber glass with PTFE-lined caps).
- Temperature : –20°C for extended periods.
- Stabilizers : Addition of molecular sieves (3Å) to absorb trace moisture. Regular purity checks via NMR or titration (e.g., using alcoholic AgNO₃ to quantify free Cl⁻) are recommended .
Contradiction Resolution & Data Analysis
Q. Conflicting reports exist regarding the compatibility of this compound with Grignard reagents. How can researchers resolve this discrepancy?
- Methodology :
- Hypothesis Testing : The bromine atom may participate in undesired coupling (e.g., Kumada or Negishi reactions).
- Experimental Design : Conduct small-scale reactions under varying conditions (e.g., low temperature, slow addition).
- Analysis : Use GC-MS or LC-MS to identify cross-coupled products. If side reactions dominate, switch to organozinc reagents (less nucleophilic toward Br) .
Q. How can researchers distinguish between acyl chloride degradation and incomplete synthesis when observing low yields in downstream reactions?
- Methodology :
- Diagnostic Tests :
- Hydrolysis Test : Add water to a sample; rapid formation of carboxylic acid (TLC spot change) indicates intact acyl chloride.
- Silver Nitrate Test : Precipitation of AgCl confirms free chloride ions from degradation.
- In Situ Monitoring : Use FTIR to track the disappearance of the acyl chloride C=O peak during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
